2-Hydrazino-4-(4-nitrophenyl)thiazole is a chemical compound with the molecular formula and a molecular weight of 236.25 g/mol. It is classified as a thiazole derivative, which is part of a larger class of heterocyclic compounds known for their diverse biological activities. The compound features a hydrazino group attached to a thiazole ring, which is further substituted with a nitrophenyl moiety, contributing to its potential pharmacological properties.
The synthesis of 2-hydrazino-4-(4-nitrophenyl)thiazole typically involves several key steps:
The molecular structure of 2-hydrazino-4-(4-nitrophenyl)thiazole can be represented by the following structural formulas:
NNC1=NC(=CS1)C2=CC=C(C=C2)N+=O
InChI=1S/C9H8N4O2S/c10-12-9-11-8(5-16-9)6-1-3-7(4-2-6)13(14)15/h1-5H,10H2,(H,11,12)
The structure features a thiazole ring with a nitrogen atom in position 2 and a nitro group attached to the phenyl ring at position 4. This arrangement is crucial for its biological activity.
2-Hydrazino-4-(4-nitrophenyl)thiazole participates in various chemical reactions:
The mechanism of action for 2-hydrazino-4-(4-nitrophenyl)thiazole primarily involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 2-hydrazino-4-(4-nitrophenyl)thiazole include:
These properties are essential for determining its applicability in various scientific contexts.
2-Hydrazino-4-(4-nitrophenyl)thiazole has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: